7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline
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Description
The compound is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods . One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzyl alcohol with a carbonyl compound like a ketone or aldehyde in the presence of a base . Another method involves the cyclization of anilines and 1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and varies depending on the substituents attached to the quinoline core . The core structure of quinoline consists of a benzene ring fused to a pyridine ring. This bicyclic structure is aromatic and planar .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. They can act as bidentate ligands in coordination chemistry, forming complexes with metals. Quinolines can also participate in electrophilic substitution reactions, similar to benzene .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structures. Generally, these compounds are characterized by their strong fluorescence and high thermal stability .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7,8-dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-14-4-3-11-5-13(6-19-16(11)15(14)18)21-9-12-8-20(12)7-10-1-2-10/h3-6,10,12H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMKQANLSFGVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CN=C4C(=C3)C=CC(=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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